Product packaging for Manganese octanoate(Cat. No.:CAS No. 18727-97-4)

Manganese octanoate

Cat. No.: B12803863
CAS No.: 18727-97-4
M. Wt: 341.34 g/mol
InChI Key: SGLXWMAOOWXVAM-UHFFFAOYSA-L
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Description

Manganese octanoate (CAS 15956-58-8) is an organomanganese compound supplied as a brown liquid soluble in common organic solvents, with a typical molecular formula of Mn(C8H15O2)2 and a molecular weight of 341.35 g/mol . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. In scientific research, this compound serves as a critical catalyst and precursor. It functions as an environmentally promising alternative to cobalt-based driers in alkyd paint formulations, where it acts as a primary drier by promoting both auto-oxidation and polymerization reactions, leading to surface and through-drying of films . Its catalytic properties are also relevant in other research areas, including oxidation, hydrogenation, and polymerization reactions . The compound's value in materials science is further demonstrated by its use as an adhesion promoter . Researchers can obtain it in various standard grades and packaging, with typical bulk packaging including palletized plastic pails and steel drums to ensure material integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30MnO4 B12803863 Manganese octanoate CAS No. 18727-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18727-97-4

Molecular Formula

C16H30MnO4

Molecular Weight

341.34 g/mol

IUPAC Name

manganese(2+);octanoate

InChI

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

SGLXWMAOOWXVAM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2]

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry of Manganese Octanoate and Its Derivatives

Utilization of Manganese Octanoate (B1194180) as a Precursor in Material Synthesis

The application of manganese octanoate as a precursor is particularly prominent in the field of materials science, where it is used to generate nanoparticles with tailored properties and to prepare supported catalysts for various chemical transformations.

Continuous-Flow Hydrothermal Synthesis of Doped Nanoparticles

Continuous-flow hydrothermal synthesis offers a scalable and highly controllable method for the production of nanomaterials. In this technique, precursor solutions are continuously pumped through a heated microreactor, allowing for precise control over reaction temperature, pressure, and residence time. This level of control is crucial for producing nanoparticles with uniform size and morphology.

Manganese-doped cerium dioxide (CeO₂) nanoparticles are of significant interest due to their catalytic and biomedical applications. The introduction of manganese into the ceria lattice can create oxygen vacancies and enhance the redox properties of the material. In a continuous-flow hydrothermal process, a solution containing a cerium precursor and this compound can be rapidly heated to supercritical or subcritical water conditions. Under these conditions, the precursors decompose and nucleate to form manganese-doped CeO₂ nanoparticles. The organic component of the this compound is typically oxidized or washed away during the process, leaving behind a high-purity inorganic nanoparticle. Research into the continuous-flow hydrothermal synthesis of doped nanoparticles has shown that non-equilibrium doping can be achieved, where the initial doping concentration in the nanoparticles is high and then evolves over time. google.comglamour-project.euresearchgate.net

The morphology and dispersion of the resulting manganese-doped CeO₂ nanoparticles are highly dependent on the reaction conditions within the continuous-flow reactor. Key parameters that can be tuned to control the final product include:

Temperature and Pressure: Higher temperatures and pressures generally lead to faster reaction kinetics and can influence the crystallinity and phase of the nanoparticles. In continuous-flow systems, rapid heating to supercritical conditions can promote the formation of ultra-small, highly crystalline nanoparticles. mdpi.com

Residence Time: The time the precursor solution spends in the heated zone of the reactor directly impacts the extent of particle growth. Shorter residence times typically result in smaller nanoparticles. researchgate.net

Precursor Concentration: The concentration of the this compound and the cerium precursor in the feed solution affects the nucleation and growth rates of the nanoparticles, thereby influencing their final size.

pH of the Solution: The pH can influence the surface charge of the forming nanoparticles, which in turn affects their stability against agglomeration. The use of additives to control pH is a common strategy to achieve well-dispersed nanoparticles.

ParameterEffect on Nanoparticle Properties
Temperature Influences crystallinity and reaction rate.
Pressure Affects solvent properties and reaction kinetics.
Residence Time Controls the extent of particle growth; shorter times lead to smaller particles.
Precursor Concentration Impacts nucleation and growth rates, affecting final particle size.
pH Affects surface charge and colloidal stability, influencing dispersion.

Batch Synthesis Approaches for Manganese Oxide Nanoparticles

Batch synthesis methods, particularly thermal decomposition, are widely employed for the production of manganese oxide nanoparticles from this compound and similar carboxylate precursors. This approach involves heating a solution of the manganese precursor in a high-boiling point organic solvent in the presence of stabilizing agents.

The thermal decomposition of this compound typically proceeds via the reduction of the Mn(II) salt to form manganese oxide nanoparticles. The octanoate ligand decomposes and is removed as volatile byproducts. Surfactants, such as oleic acid or oleylamine, are often included in the reaction mixture to control the size and shape of the nanoparticles and to prevent their aggregation. By carefully controlling parameters such as the reaction temperature, heating rate, and the ratio of precursor to surfactant, a variety of manganese oxide phases (e.g., MnO, Mn₃O₄) and morphologies (e.g., spherical, cubic) can be obtained.

PrecursorSolventSurfactantTemperature (°C)Resulting Nanoparticle
Manganese AcetateTrioctylamineOleic Acid320Monodispersed MnO nanocrystals
Manganese AcetylacetonateDibenzyl EtherOleylamine300Rounded octagon MnO nanoparticles
Manganese OleateDibenzyl Ether / 1-OctadeceneNot specifiedNot specified~10 nm MnO nanoparticles

Preparation of Manganese-Based Catalyst Supports

Manganese oxides are effective catalysts for a range of oxidation reactions. To enhance their stability and provide a high surface area, they are often dispersed on a support material, such as alumina (Al₂O₃) or silica (SiO₂). This compound can be used as a precursor to prepare these supported catalysts via impregnation techniques.

In a typical incipient wetness impregnation process, a porous support material is treated with a solution of this compound in an organic solvent. The volume of the solution is approximately equal to the pore volume of the support, ensuring that the precursor is drawn into the pores via capillary action. After impregnation, the solvent is evaporated, and the support is calcined at a high temperature. During calcination, the this compound decomposes to form manganese oxide nanoparticles dispersed on the surface of the support. The choice of solvent and the calcination conditions are critical in determining the final dispersion and particle size of the manganese oxide, which in turn affect the catalytic activity.

Synthesis of this compound Coordination Complexes

In addition to its role as a precursor for manganese oxides, this compound can also be used in the synthesis of new manganese coordination complexes. In these reactions, the octanoate ligands are displaced by other coordinating ligands to form multinuclear manganese clusters. These complexes are of interest for their magnetic properties and their relevance to the active sites of metalloenzymes.

The synthesis of such complexes often involves the reaction of this compound with a multidentate ligand in a suitable solvent. The reaction conditions, such as temperature and the stoichiometry of the reactants, can be controlled to direct the assembly of specific cluster architectures. For example, the reaction of manganese carboxylates with ligands containing nitrogen and oxygen donor atoms can lead to the formation of well-defined polynuclear manganese complexes. The resulting coordination compounds can feature intricate structures with bridging ligands and various coordination geometries around the manganese centers.

Microwave-Assisted Synthesis of Novel Metal Complexes

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the rapid and controlled production of a wide array of metal complexes, offering significant advantages over conventional heating methods. mdpi.com This approach utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to accelerated reaction rates, often reducing synthesis times from hours or days to mere minutes. mdpi.comnsysu.edu.tw The application of microwave irradiation in the synthesis of manganese complexes has demonstrated considerable promise, yielding novel structures with high purity and often improved yields. mdpi.com

The primary mechanisms behind microwave heating involve dipolar polarization and ionic conduction, where the polar molecules and ions in the reaction medium align with the rapidly oscillating electric field of the microwaves. This generates heat volumetrically and homogeneously, minimizing thermal gradients and enabling precise temperature control. nsysu.edu.tw In the context of this compound synthesis, this method can be employed to facilitate the reaction between a manganese precursor, such as manganese(II) acetate or manganese(II) chloride, and octanoic acid or its corresponding salt. The use of a suitable solvent that efficiently absorbs microwave radiation is crucial for the success of this method.

Research into the microwave-assisted synthesis of various metal-carboxylate systems has provided a framework for its application to this compound. For instance, the rapid synthesis of manganese oxide nanoparticles from manganese precursors under microwave irradiation highlights the utility of this method in creating manganese-based nanomaterials. researchgate.netresearchgate.net Furthermore, the one-step microwave-assisted synthesis of water-soluble manganese-carbon nanodot clusters demonstrates the coordination of manganese ions with carboxylate functional groups on the surface of carbon nanodots, forming stable complexes under microwave conditions. nih.gov These studies suggest that a similar approach could be effectively utilized for the direct synthesis of this compound and its derivatives.

The reaction conditions for the microwave-assisted synthesis of this compound can be systematically optimized to control the product's characteristics. Key parameters that can be varied include the microwave power, reaction temperature, ramp time, and hold time. The choice of solvent and the molar ratio of the manganese precursor to the octanoate ligand also play a significant role in the reaction outcome.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Metal Complexes

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection Dipolar polarization and ionic conduction
Heating Profile Non-uniform, surface heating Uniform, volumetric heating
Reaction Time Hours to days Seconds to minutes
Energy Efficiency Lower Higher
Product Yield Variable Often higher
Product Purity May require extensive purification Often higher purity

| Side Reactions | More prevalent | Minimized |

Formation of Polynuclear this compound Architectures

The ability of manganese ions to exist in various oxidation states (primarily +2, +3, and +4) and the versatile bridging capabilities of carboxylate ligands like octanoate are key factors in the formation of polynuclear manganese clusters. These clusters, which contain multiple manganese centers bridged by ligands, exhibit a rich structural diversity and are of significant interest for their magnetic, catalytic, and electronic properties. The formation of these architectures is typically achieved through self-assembly processes in solution, where the final structure is dictated by a delicate interplay of reaction conditions.

The synthesis of polynuclear manganese carboxylate clusters often involves the reaction of a simple manganese salt with a carboxylic acid in the presence of a base or the use of a pre-formed manganese carboxylate complex that undergoes further reaction or rearrangement. The final nuclearity and geometry of the cluster are influenced by factors such as the manganese-to-ligand ratio, the presence of ancillary ligands, the solvent system, the reaction temperature, and the pH of the solution.

While specific structural data for polynuclear this compound is not extensively detailed in the cited literature, the principles of formation can be inferred from studies on other manganese carboxylate clusters. For example, research on manganese clusters with other long-chain carboxylates has demonstrated the formation of high-nuclearity species, such as the [Mn30O24(OH)8(O2CCH2C(CH3)3)32(H2O)2(CH3NO2)4] cluster. researchgate.net Similarly, a [Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3]·6H2O cluster has been synthesized and structurally characterized, showcasing the intricate architectures that can be achieved with manganese and carboxylate ligands. rsc.org These complex structures are often built up from smaller, more fundamental building blocks, such as [Mn4O2] "butterfly" units. ufl.edu

The general synthetic strategies for obtaining polynuclear manganese carboxylates can be summarized as follows:

Direct reaction: A manganese salt (e.g., MnCl2, Mn(NO3)2) is reacted with the carboxylic acid (octanoic acid) in a suitable solvent, often with the addition of a base to deprotonate the acid.

Ligand exchange: A pre-synthesized manganese carboxylate (e.g., manganese acetate) is reacted with an excess of octanoic acid, leading to the exchange of the original carboxylate ligands.

Redox-assisted assembly: Reactions involving manganese precursors in different oxidation states (e.g., a mixture of a Mn(II) salt and KMnO4) can lead to the formation of mixed-valence polynuclear clusters.

Table 2: Examples of Polynuclear Manganese Carboxylate Clusters and their Structural Features

Compound Nuclearity Key Structural Features Carboxylate Ligand(s)
[Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3]·6H2O rsc.org Mn16 Complex core of Mn(III) and Mn(IV) ions bridged by oxo, methoxo, and acetate groups. Acetate
[Mn30O24(OH)8(O2CCH2C(CH3)3)32(H2O)2(CH3NO2)4] researchgate.net Mn30 High-nuclearity mixed-valence cluster with a complex oxo-hydroxo core. 3,3-Dimethylbutyrate

Catalytic Applications and Mechanistic Investigations of Manganese Octanoate and Its Derivatives

Oxidation Catalysis

Manganese compounds are known to be effective catalysts in a variety of oxidation reactions, owing to the metal's ability to exist in multiple oxidation states. The following sections delve into specific applications involving manganese-based catalysts, with a focus on mechanistic pathways and the nature of the active catalytic species.

Dehydrogenative Silylation of Alkenes

The dehydrogenative silylation of alkenes is a significant transformation in organic synthesis, providing access to valuable vinyl- and allylsilanes. While research in this area has predominantly focused on manganese(I) complexes, the potential role and behavior of manganese octanoate (B1194180) as a precursor or catalyst are of considerable interest. Studies on related manganese systems have provided deep mechanistic insights that could be relevant.

Mechanistic studies, particularly those involving manganese(I) precatalysts, have indicated that the dehydrogenative silylation of alkenes proceeds through an inner-sphere mechanism. This is supported by experiments where the addition of strong coordinating ligands, such as phosphines, inhibits the reaction, suggesting that a vacant coordination site on the manganese center is necessary for the catalytic cycle to proceed. It is proposed that both the silane and the alkene coordinate directly to the manganese center during the reaction sequence.

Research has identified specific manganese complexes as highly effective precatalysts for this transformation. For instance, the bench-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)3(CH2CH2CH3)], has been shown to be a particularly active precatalyst. The catalytic cycle is initiated by the migratory insertion of a carbonyl ligand into the Mn-alkyl bond, which then allows for the activation of the silane. While direct studies on manganese octanoate are not as prevalent, it is plausible that it could serve as a precursor to an active Mn(I) or other oxidation state species under appropriate reaction conditions.

Catalytic Oxidation of Carbon Monoxide and Hydrocarbons

Manganese-based catalysts are also recognized for their utility in the oxidation of carbon monoxide (CO) and various hydrocarbons. These applications are critical for pollution control and the synthesis of valuable chemicals. Manganese oxides, in particular, have been extensively studied, and by extension, manganese carboxylates like this compound are considered as potential precursors for the in-situ generation of catalytically active oxide species.

In the context of environmental catalysis, manganese-containing materials have shown promise for the treatment of diesel exhaust gases. Specifically, they can facilitate the oxidation of harmful components such as carbon monoxide, unburnt hydrocarbons, and soot particulates. Manganese oxides, which can be formed from the thermal decomposition of precursors like this compound, are known to be effective catalysts for the combustion of soot at lower temperatures than would otherwise be required. The performance of these catalysts is often linked to their redox properties and their ability to activate oxygen. While specific data on this compound in this application is limited in publicly available research, the general efficacy of manganese compounds is well-documented.

Role of Manganese Oxide Octahedral Molecular Sieves in Oxidation Activity

Manganese Oxide Octahedral Molecular Sieves (OMS) are notable for their catalytic prowess in oxidation reactions, a capability rooted in their unique structural and electronic properties. These materials are characterized by frameworks of [MnO₆] octahedra that share corners and edges to form tunnel or layered structures of varying sizes. mdpi.comrsc.org The catalytic activity of OMS materials is intrinsically linked to the redox cycling between different manganese oxidation states, primarily Mn²⁺, Mn³⁺, and Mn⁴⁺. mdpi.comacs.orgnih.gov This ability to easily change oxidation states is fundamental to their function as catalysts, particularly in their capacity to store and release oxygen. youtube.com

The structure of these materials, specifically the tunnel size, plays a crucial role in determining their catalytic performance. For instance, in the oxidation of CO and C₃H₆, todorokite-type manganese oxide with a 3x3 tunnel structure (OMS-1) demonstrated higher catalytic activity compared to cryptomelane (2x2 tunnels, OMS-2) and pyrolusite (1x1 tunnels). frontiersin.orgresearchgate.net This superior activity was attributed to its unique tunnel structure, larger specific surface area, and enhanced redox capabilities. frontiersin.orgresearchgate.net The presence of mixed manganese oxidation states, resulting in an average oxidation state of approximately 3.8, creates a unique combination of porosity and semi-conductivity that is central to their catalytic function. mdpi.com The mobility of lattice oxygen and the presence of cation vacancies in the MnO₂ sheets are also influential factors in their catalytic activity. mdpi.comacs.org These properties facilitate electron transfer, which is a critical aspect of their catalytic mechanism. acs.orgnih.gov

General Oxidation Reactions in Organic Synthesis

Manganese complexes, including derivatives of this compound, are versatile catalysts for a wide array of oxidation reactions in organic synthesis, utilizing environmentally benign oxidants like hydrogen peroxide. nih.govrsc.org These catalysts are particularly effective in the selective oxidation of alcohols to aldehydes or ketones. nih.govresearchgate.net For example, a manganese complex with a tetradentate N₄ ligand has been shown to efficiently catalyze the oxidation of secondary alcohols with high product yields. nih.govrsc.org

The mechanism of these oxidation reactions is believed to involve high-valent manganese-oxo intermediates as the active oxidizing species. nih.gov In the case of alcohol oxidation, the process is thought to occur via a hydrogen atom abstraction from the α-C-H bond of the alcohol substrate by an electrophilic Mn-oxo species. rsc.org The presence of a carboxylic acid can facilitate the formation of these high-valent metal-oxo intermediates by promoting the heterolytic O-O bond cleavage of metal-hydroperoxo precursors. nih.gov Manganese-based catalysts have demonstrated high efficiency, with turnover numbers reaching up to 10,000 in the selective oxidation of secondary alcohols to ketones at ambient temperatures. researchgate.net

Reduction Catalysis

Selective Reduction of Esters to Alcohols

The reduction of esters to alcohols is a fundamental transformation in organic synthesis, and manganese-based catalysts have emerged as a sustainable alternative to precious metal catalysts. unl.pt Manganese(I) complexes, in particular, have been developed for the efficient transfer hydrogenation of esters using alcohols like ethanol as the hydrogen source, a process that is both atom-economical and avoids high-pressure hydrogen gas. semanticscholar.orgrsc.org These reactions typically require a manganese(I) catalyst in conjunction with an alkoxide promoter to achieve high yields for a range of ester substrates. semanticscholar.orgrsc.org

Hydrosilylation, another key method for ester reduction, can also be effectively catalyzed by manganese complexes under milder conditions than traditional hydrogenation. unl.pt This method involves the use of silanes as the reducing agent. While early studies with manganese carbonyl acyl complexes resulted in deoxygenation to ethers, more recent systems have achieved selective reduction to alcohols. unl.ptunl.pt The development of manganese catalysts for these transformations is significant as it leverages an earth-abundant metal, offering a more cost-effective and environmentally friendly approach. unl.ptsemanticscholar.org

Application of Manganese N-Heterocyclic Carbene (NHC) Complexes

Manganese complexes incorporating N-Heterocyclic Carbene (NHC) ligands have shown considerable promise in the catalytic reduction of esters. unl.pt The strong σ-donating properties of NHC ligands enhance the catalytic performance of the manganese center. acs.orgresearchgate.netresearchgate.net For instance, the manganese tricarbonyl complex [Mn(bis-NHC)(CO)₃Br] has been identified as an active pre-catalyst for reducing a variety of esters to their corresponding alcohols using silanes like phenylsilane and polymethylhydrosiloxane (PMHS). unl.pt

These Mn-NHC systems have proven to be versatile, catalyzing not only the reduction of esters but also other carbonyl compounds like ketones and aldehydes. researchgate.netresearchgate.net In comparative studies, Mn(I)-bisNHC complexes demonstrated superior catalytic activity for the hydrosilylation of aldehydes and ketones compared to analogous bipyridyl derivatives, underscoring the positive influence of the NHC ligand on catalytic efficiency. researchgate.net The development of these catalysts represents a significant advancement in the field, providing operationally simple methodologies with high tolerance for various functional groups. unl.pt

Catalyst SystemSubstrateReductantProductYieldReference
[Mn(bis-NHC)(CO)₃Br]Various EstersPhenylsilane, PMHSCorresponding AlcoholsGood to Excellent unl.pt
Mn(I) NHC ComplexesEstersSilanesAlcoholsHigh researchgate.net
Mn(I)-bisNHC ComplexesAldehydes, KetonesPhenylsilaneCorresponding AlcoholsHigh researchgate.net
Proposed Mechanistic Intermediates

Understanding the mechanism of manganese-catalyzed ester reduction is crucial for catalyst optimization. For hydrosilylation reactions, in situ examination of the catalytic process using techniques like ⁵⁵Mn NMR spectroscopy has allowed for the detection of Mn(I) intermediate active species. unl.pt In the context of Mn-NHC catalyzed reductions, it is proposed that the reaction can proceed through the formation of Mn(I) hydride species. unl.pt

In the reduction of CO₂, a related transformation, mechanistic studies have identified key intermediates that may offer insight into ester reduction. For example, a one-electron-reduced intermediate, {[Mn⁰(bis-MesNHC)(CO)₃]⁰}, has been isolated and characterized. acs.org Furthermore, stopped-flow infrared spectroscopy has provided evidence for the direct reaction between a doubly reduced intermediate, fac-[Mn(bis-MesNHC)(CO)₃]⁻, and the substrate. acs.org For transfer hydrogenation reactions using ethanol, a proposed mechanism involves the initial formation of a Mn-hydride, which then facilitates the reduction. semanticscholar.org The cycle is believed to be initiated by the reaction of the manganese pre-catalyst with a basic alcohol solution, although the resulting Mn-hydride has proven difficult to isolate. semanticscholar.org

Polymerization and Depolymerization Catalysis

This compound serves as an effective catalyst in the polymer industry, particularly in polymerization reactions. chemelynesppecialities.com It functions by lowering the activation energy, thereby accelerating the transformation of monomers into polymers. chemelynesppecialities.com Its role is significant in the production of materials such as polyethylene and polypropylene, where it helps control the molecular weight and structure of the resulting polymers, which in turn influences their mechanical and thermal properties. chemelynesppecialities.com this compound is also employed in the manufacturing of adhesives and sealants, contributing to the polymerization reactions that form strong bonding agents. chemelynesppecialities.com

Conversely, manganese compounds are also being explored as catalysts for the depolymerization of plastic waste, a critical process for chemical recycling. researchgate.netsemanticscholar.org Commercially available and air-stable manganese compounds have been used to catalyze the reductive depolymerization of various polyesters and polycarbonates into value-added chemicals. researchgate.netsemanticscholar.org These processes utilize reducing agents like boranes and silanes. researchgate.netsemanticscholar.org Notably, catalysts such as Mn(OTf)₂ and Mn₂(CO)₁₀ have demonstrated the ability to maintain excellent activity over several consecutive depolymerization reactions, highlighting their potential for sustainable plastic waste management. semanticscholar.org

Ring-Opening Polymerization (ROP) Initiation Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process is driven by the relief of bond-angle strain in cyclic monomers, making the enthalpy change for ring-opening negative. wikipedia.orgcmu.ac.th The polymerization can be initiated by various species, including acids, bases, or coordination-insertion type initiators. cmu.ac.th The precise mechanism is highly dependent on the initiator, monomer, and reaction conditions. cmu.ac.th While tin(II) octoate is a widely studied catalyst for the ROP of cyclic esters like lactide, the underlying mechanisms can provide insight into related metal carboxylate systems. researchgate.netacs.org

The coordination-insertion mechanism is a primary pathway for the ROP of cyclic esters catalyzed by metal compounds. cmu.ac.thresearchgate.net This process is generally understood to involve the coordination of the cyclic monomer to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

The key steps in this pathway are:

Initiation : The process often begins with the reaction of the metal catalyst with a co-initiator, such as an alcohol (ROH), to form an active metal alkoxide species. acs.org

Coordination : The cyclic monomer, such as a lactone or lactide, coordinates to the manganese center. This is typically achieved through the carbonyl oxygen of the monomer, which activates the ester bond towards nucleophilic attack. libretexts.org

Insertion : The alkoxide group attached to the manganese atom performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester and the insertion of the monomer into the manganese-alkoxide bond. cmu.ac.th The polymer chain grows with each successive insertion of a monomer molecule. cmu.ac.th

Propagation : The newly formed alkoxide end of the growing polymer chain remains attached to the metal center, ready to coordinate with and open another cyclic monomer. This "living" polymerization continues as more monomers are added. cmu.ac.th

Termination : The reaction is typically concluded by hydrolysis, which cleaves the metal-oxygen bond and results in a polymer chain with a hydroxyl end group. cmu.ac.th

This mechanism allows for the synthesis of polymers that cannot be easily prepared through other methods, such as polyesters and polyphosphazenes. cmu.ac.th

The activity and selectivity of a catalyst in ring-opening polymerization are crucial for controlling the properties of the resulting polymer. Factors influencing performance include the nature of the metal center, the ligands attached to it, and the reaction conditions. rsc.orgtri.global For manganese-based catalysts, the ability of the manganese ion to coordinate with the monomer and facilitate the insertion step is key to its activity.

The choice of precipitating agent during the synthesis of mixed metal oxide catalysts, which can be formed from precursors like this compound, has been shown to significantly influence catalytic activity. For instance, in the oxidation of propane, iron-manganese oxide catalysts prepared with ammonium hydroxide were found to be more active than those prepared with sodium or potassium carbonate, which was attributed to higher surface area and the formation of more active manganese oxide phases like Mn₂O₃. mdpi.com Similarly, in ROP, the structure and accessibility of the manganese active sites would directly impact the rate of polymerization.

Selectivity in ROP can refer to the preference for a particular type of monomer in a mixture or the control over the polymer's stereochemistry. The design of the catalyst, including the ligands surrounding the manganese center, plays a critical role in determining this selectivity. mdpi.com For example, in Fischer-Tropsch synthesis, a manganese titanate support for a cobalt catalyst demonstrated a significant switch in selectivity from oxygenated products to linear paraffins compared to conventional supports. rsc.org This highlights the profound impact that the manganese environment has on directing reaction pathways, a principle that extends to controlling polymer architecture in ROP.

Hydrogenolysis of Polyesters and Polycarbonates

Manganese-based catalysts have emerged as effective systems for the chemical upcycling of plastic waste through hydrogenolysis. researchgate.netsemanticscholar.org This process involves the catalytic depolymerization of polymers like polyesters and polycarbonates into valuable smaller molecules, such as diols and other useful chemicals. researchgate.netrsc.org The use of earth-abundant and inexpensive metals like manganese offers an economically viable and sustainable alternative to catalysts based on precious metals like ruthenium. researchgate.netrsc.org

The hydrogenolysis of polyesters and polycarbonates catalyzed by manganese complexes represents a promising strategy for chemical recycling. researchgate.net The process breaks down the polymer backbone into its constituent monomers or other valuable chemicals. ucsb.edu For example, an NNC-pincer manganese catalyst has been shown to be effective in these hydrogenation reactions. researchgate.net The mechanism generally involves the activation of hydrogen by the manganese complex to form a manganese-hydride (Mn-H) intermediate. This highly reactive species then facilitates the cleavage of the ester or carbonate linkages within the polymer chain.

This depolymerization is a form of chemical recycling that can handle various types of polyester and polycarbonate waste, converting them into high-purity products under relatively mild conditions. researchgate.netsemanticscholar.org For instance, the hydrogenative depolymerization of poly(bisphenol A carbonate) yields bisphenol A and 1,2-propanediol, which can be reused to synthesize new polymers. nih.gov The effectiveness of the depolymerization and the distribution of the resulting products are influenced by factors such as the catalyst's ligand structure, the solvent used, and the specific reaction conditions. rsc.org

Table 1: Hydrogenative Depolymerization of Polycarbonates in the Presence of Other Polymers

EntryAdded PolymerNMR Yield of Bisphenol A (%)NMR Yield of 1,2-Propanediol (%)
1Poly(propylene carbonate)9189
2Poly(lactide) (PLA)>99Not Observed
3Poly(ethylene terephthalate) (PET)>99Not Applicable
4Poly(ϵ-caprolactone) (PCL)>99Not Applicable

Data sourced from a study on iron-catalyzed depolymerization, demonstrating the feasibility of such reactions in mixed plastic streams, a principle applicable to manganese catalysis. nih.gov

Identifying the catalytically active species is crucial for understanding the reaction mechanism and optimizing catalyst performance. In manganese-catalyzed hydrogenolysis, the active species is often a manganese-hydride complex formed under the reaction conditions. The design of ancillary ligands, such as NHC-based NNC-pincer ligands, is critical for improving the hydride-donor ability of the Mn-H intermediate and reducing steric hindrance, thereby enhancing catalytic efficiency. researchgate.net

Characterization techniques are employed to identify these transient and reactive species. For instance, in the context of oxidation reactions, the reversible dimerization of catalytically active manganese species has been observed. researchgate.net The specific oxidation state of manganese (e.g., Mn(II), Mn(III), Mn(IV)) plays a vital role in its catalytic activity. researchgate.net In manganese oxide systems used for pollutant degradation, surface-adsorbed species and different crystal structures (e.g., α-MnO₂, β-MnO₂, γ-MnO₂) exhibit varying levels of reactivity, underscoring the importance of the catalyst's physical and chemical state. researchgate.netresearchgate.net

Environmental Catalysis for Pollutant Degradation

Manganese-based materials, derivable from precursors like this compound, are recognized as promising catalysts for wastewater treatment and the degradation of environmental pollutants. nih.gov Their effectiveness stems from their natural abundance, unique structural properties, and strong performance in both adsorption and catalytic oxidation. nih.gov Manganese oxides, in particular, are widely used to remove organic pollutants such as phenolic compounds, antibiotics, dyes, and pesticides through advanced oxidation processes (AOPs). researchgate.netscinito.ai

The catalytic mechanism often involves the generation of reactive oxygen species (ROS), such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are highly effective in breaking down complex organic molecules. researchgate.net For example, α-MnO₂ has been shown to degrade 88% of diniconazole (DIN) within 22 hours, with SO₄•⁻ and •OH identified as the primary active species. researchgate.net The efficiency of degradation can depend on the specific crystalline phase of the manganese oxide. researchgate.net

Strategic modifications to manganese-based catalysts, such as creating oxygen vacancies or integrating them with porous materials, can significantly enhance their electron-migration efficiency and stability, leading to improved catalytic performance for deep pollutant mineralization. nih.gov These materials demonstrate significant potential for remediating complex pollution and recovering resources. nih.gov

Catalytic Degradation of Organic Pollutants

Manganese oxide-based materials are pivotal in the catalytic degradation of a wide array of organic pollutants found in water and soil, including phenolic compounds, antibiotics, dyes, and pesticides. researchgate.netresearchgate.net Their effectiveness stems from their unique physicochemical properties and the synergistic effects they can exhibit with other materials. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Manganese oxides are significant catalysts in these processes. researchgate.net They can activate various oxidizing agents such as peroxymonosulfate (PMS), peroxydisulfate (PDS), and hydrogen peroxide (H₂O₂) to generate reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). researchgate.netresearchgate.netnih.gov These radicals are highly effective in breaking down complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. researchgate.net

The catalytic performance of manganese oxides in AOPs is influenced by their structural characteristics, including crystal phase and morphology. researchgate.net For instance, different crystallographic forms of MnO₂ (e.g., α, β, γ, δ) exhibit varying levels of catalytic activity. The nanostructure of these oxides, such as nanosheets, nanotubes, and nanowires, also plays a crucial role by providing a larger surface area and more active sites for catalytic reactions. researchgate.net The presence of oxygen vacancies in the manganese oxide structures can also provide active sites for redox reactions. nih.gov

In some AOPs, both radical and non-radical oxidation pathways have been identified. For example, in Mn(III) (oxyhydr)oxide activated systems, PMS can generate both radical species (sulfate and hydroxyl radicals) and non-radical species (singlet oxygen). researchgate.net In contrast, the activation of PDS by certain manganese oxides may favor the formation of singlet oxygen and catalyst surface-activated complexes to degrade organic pollutants. researchgate.net

The transformation of organic pollutants by manganese oxide catalysts generally involves a series of oxidation-reduction reactions. The mechanism often begins with the adsorption of the pollutant molecule onto the surface of the manganese oxide catalyst. rsc.org Following adsorption, the pollutant can be oxidized through several pathways.

One primary mechanism involves the direct oxidation of the organic compound by the manganese oxide itself, where the manganese cation is reduced (e.g., Mn(IV) to Mn(III) or Mn(II)). rsc.org The rate of this oxidation is dependent on factors such as the average oxidation state of the manganese, the redox potential, and the specific surface area of the oxide. rsc.org

In the presence of an oxidant in AOPs, the manganese oxide catalyst facilitates the generation of highly reactive radicals. These free radicals then attack the organic pollutant molecules. researchgate.net For instance, with phenolic compounds, hydroxyl radicals can lead to ring dissociation and substitution or addition reactions, forming various intermediate products which are eventually mineralized to carbon dioxide and water. researchgate.net

Adsorption: The organic pollutant adsorbs onto the surface of the manganese oxide catalyst.

Activation: The catalyst activates an oxidizing agent (like PMS or H₂O₂) to produce free radicals (e.g., •OH, SO₄•⁻).

Degradation: The generated radicals attack and break down the organic pollutant into smaller, less toxic molecules.

Mineralization: Further oxidation leads to the complete mineralization of the intermediates into CO₂, H₂O, and inorganic ions. researchgate.net

The efficiency of this transformation is influenced by solution conditions such as pH and the presence of other ions. rsc.org

Selective Catalytic Reduction (SCR) of Nitrogen Oxides

Manganese oxide-based catalysts are extensively studied for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), particularly at low temperatures (below 250 °C). skku.edu The variable valence states and excellent redox properties of manganese make its oxides highly active for this application. skku.edu

Developing catalysts that are effective at low temperatures is a significant challenge in NOx emission control. skku.eduresearchgate.net Manganese-based catalysts have shown superior performance for low-temperature SCR. skku.edursc.orgrsc.org The catalytic activity is influenced by several factors, including the oxidation state of manganese, the crystalline structure, specific surface area, and morphology of the catalyst. skku.edu

Active MnOx catalysts often have a high surface area and an abundance of Mn⁴⁺ species and surface oxygen. skku.edu Amorphous phases of Mn₂O₃ and Mn₃O₄ have been found to be particularly active at low temperatures. skku.edu The reaction mechanism for NH₃-SCR over manganese oxides can proceed through both the Langmuir-Hinshelwood and Eley-Rideal mechanisms. rsc.org

Table 1: Performance of Various Manganese Oxide Catalysts in Low-Temperature NH₃-SCR

CatalystPreparation MethodOptimal Temperature Range (°C)NOx Conversion (%)Reference
MnOx (precipitated with Na₂CO₃)Precipitation100-200>90 skku.edu
Mn-Ce/CeAPSO-34Hydrothermal & Ethanol Dispersion160-240~100 researchgate.net
Mn-based mixed oxidesSol-gel80-220>90 researchgate.net

The performance of manganese-based SCR catalysts can be significantly enhanced by the addition of co-promoters, with cerium being a particularly effective one. nih.govresearchgate.netnih.gov The combination of manganese and cerium oxides often results in a synergistic effect that improves catalytic activity, N₂ selectivity, and resistance to SO₂ and H₂O poisoning. researchgate.net

The synergy between manganese and cerium is attributed to several factors:

Enhanced Redox Properties: The formation of a Ce-Mn solid solution can modulate the valence states of both cerium and manganese, leading to improved redox capabilities. nih.gov

Increased Oxygen Vacancies: The interaction between ceria and manganese oxides can generate more oxygen vacancies, which act as active sites for the catalytic reactions. nih.gov

Improved NH₃ Adsorption: The presence of cerium can enhance the adsorption of ammonia on the catalyst surface. researchgate.net

Protection of Active Sites: Cerium can preferentially react with SO₂, thereby protecting the active manganese sites from deactivation. researchgate.net

Research has shown that Mn-Ce mixed oxide catalysts can achieve nearly 100% NOx conversion in a wide temperature window. researchgate.net The optimal Ce/Mn ratio is crucial for maximizing the catalytic performance. nih.gov

Catalytic Combustion of Volatile Organic Compounds (VOCs)

Manganese oxides are also effective catalysts for the total oxidation of volatile organic compounds (VOCs), which are significant air pollutants. researchgate.netnih.gov Catalytic combustion is an attractive method for VOC abatement due to its high efficiency and lower energy consumption compared to thermal incineration. researchgate.net

The catalytic activity of manganese oxides in VOC combustion is linked to their oxygen mobility and the presence of different manganese oxidation states (e.g., Mn³⁺, Mn⁴⁺). researchgate.net The sequence of catalytic activity for different manganese oxides has been reported as Mn₃O₄ > Mn₂O₃ > MnO₂. researchgate.net This is correlated with the mobility of oxygen on the catalyst surface.

The performance of manganese oxide catalysts can be further improved by supporting them on various materials or by adding promoters. For instance, platinum supported on MnO₂ nanospheres has shown high efficiency for toluene combustion, achieving complete conversion at a low temperature of 205 °C. nih.govsemanticscholar.org The mechanism for VOC oxidation over these catalysts often follows the Mars-van Krevelen model, where the VOC is first adsorbed on the catalyst surface and then oxidized by lattice oxygen from the manganese oxide. The reduced catalyst is subsequently re-oxidized by gas-phase oxygen. nih.govsemanticscholar.org

Table 2: Catalytic Performance of Manganese-Based Catalysts in VOC Combustion

CatalystTarget VOCT₉₀ (°C) (Temperature for 90% conversion)Key FindingsReference
Mn₃O₄Benzene, Toluene~220-250Highest activity among Mn₃O₄, Mn₂O₃, and MnO₂. researchgate.net
Pt/MnO₂-s-WIToluene205High activity and stability due to nanosphere morphology and good Pt dispersion. nih.govsemanticscholar.org
Ce₀.₂₅Mn₀.₇₅OₓPropane~400Most active among Ce-Mn mixed oxides for propane oxidation. mdpi.com

Computational and Theoretical Studies of Catalytic Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for unraveling the intricate mechanisms of manganese-catalyzed reactions. These in silico approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic properties of catalysts, which are often challenging to probe experimentally. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related manganese carboxylates, such as manganese acetate, offer significant insights into its expected catalytic behavior. The longer alkyl chain of the octanoate ligand is generally considered to primarily influence solubility and steric factors, while the fundamental electronic interactions at the manganese center, which govern the catalytic activity, are expected to be analogous to those in other manganese carboxylate complexes.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone for elucidating the complex reaction pathways of manganese-catalyzed processes. By calculating the electronic structure and energies of reactants, intermediates, and products, DFT allows researchers to map out the most plausible mechanistic steps.

In the context of oxidation reactions, where manganese carboxylates are frequently employed, DFT studies have been instrumental in understanding the coordination environment of the manganese catalyst. For instance, in the oxidation of p-xylene, a process where manganese acetate is a key catalyst component, DFT calculations have been used to determine the stability of various Mn(II) and Mn(III) coordination complexes in the reaction medium. These studies have shown that the Gibbs free energy of the manganese complexes varies significantly with the ligands in the inner coordination sphere, providing a thermodynamic basis for the catalyst's speciation during the reaction rsc.org.

DFT can also be used to investigate the elementary steps of a catalytic cycle, such as substrate activation, bond cleavage, and product formation. For example, in manganese-catalyzed C-H amination reactions, DFT studies have suggested that the C-H cleavage can proceed via a hydride transfer mechanism rather than a hydrogen atom transfer, explaining the observed selectivity for electron-rich C-H bonds acs.org. Furthermore, DFT calculations have been employed to explore the mechanism of dioxygen activation by manganese complexes, a crucial step in many oxidation reactions. These studies provide insights into the formation of reactive manganese-oxo and manganese-peroxo species nih.gov.

The general approach for elucidating reaction pathways using DFT involves:

Geometry Optimization: Determining the lowest energy structures of all species involved in the proposed catalytic cycle.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.

Reaction Coordinate Scanning: Systematically changing the geometry along a presumed reaction coordinate to locate transition states.

While direct DFT studies on this compound are sparse, the principles derived from studies on other manganese complexes are highly applicable. The octanoate ligand, being a carboxylate, would be expected to participate in similar coordination modes (monodentate, bidentate) as acetate, with the catalytic cycle being dictated by the accessible oxidation states of the manganese center and the nature of the substrate.

Modeling of Transition States and Energetic Profiles

The process of modeling transition states typically involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. By calculating the energies of all intermediates and transition states, a complete energetic profile, or reaction coordinate diagram, can be constructed.

Computational studies on manganese-catalyzed hydrogenation reactions have successfully used DFT to rationalize and predict enantioselectivities by modeling the transition states of the stereodetermining step researchgate.net. The energy differences between the transition states leading to the different stereoisomers can be correlated with the experimentally observed enantiomeric excess.

The table below illustrates a hypothetical energetic profile for a manganese-catalyzed oxidation reaction, based on typical values found in DFT studies of manganese catalysts.

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactant ComplexMn(II)-complex + Substrate0.0
Transition State 1 (TS1) [Substrate-Mn(II)-Oxidant]‡+15.2
Intermediate 1Mn(IV)-oxo Intermediate-5.7
Transition State 2 (TS2) [Product-Mn(II)]‡+10.8
Product ComplexMn(II)-complex + Product-20.5

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Catalytic Performance and Active Site Properties

Computational studies can go beyond mechanistic elucidation and be used to predict the catalytic performance of new or modified catalysts. By systematically changing the ligands or the structure of the catalyst in silico, researchers can screen for candidates with improved activity, selectivity, or stability.

The properties of the active site, such as the charge on the manganese atom, its spin state, and the coordination geometry, are crucial for catalytic activity. DFT calculations can provide detailed information about these properties. For example, Mulliken spin density analysis can reveal the distribution of unpaired electrons in manganese intermediates, which is important for understanding their reactivity in radical-based reactions acs.org.

In the context of manganese-catalyzed C-H oxidation, DFT studies have shown that both Mn(V)=O and Mn(V)-OH species can be potent H-atom abstractors, and the relative energies of different spin states (singlet, triplet, quintet) can significantly influence the reaction barrier researchgate.net.

Computational modeling can also be used to understand the role of promoters and co-catalysts. For instance, in Fischer-Tropsch synthesis using CoMnOx catalysts, DFT simulations have indicated that MnO acts as a reservoir for hydrogen atoms, which hinders chain termination and thus enhances the selectivity towards long-chain hydrocarbons chemrxiv.orgresearchgate.net.

For this compound, computational screening could be employed to:

Investigate the effect of substituting the octanoate ligand with other carboxylates to tune the catalyst's electronic and steric properties.

Model the interaction of the catalyst with different substrates to predict its substrate scope and selectivity.

Simulate the catalyst's behavior under different reaction conditions (temperature, pressure, solvent) to optimize its performance.

By providing a detailed understanding of the structure-activity relationships, computational and theoretical studies serve as a powerful guide for the rational design of more efficient manganese-based catalysts.

Coordination Chemistry and Structural Characterization of Manganese Octanoate Complexes

Ligand-Based Complex Formation

The formation of manganese octanoate (B1194180) complexes is fundamentally a process of ligand substitution or addition, where the manganese ion acts as a Lewis acid, accepting electron pairs from Lewis basic ligands. The nature of the resulting complex is heavily influenced by the steric and electronic properties of the incoming ligands.

Amine ligands, which contain at least one nitrogen donor atom, readily form stable complexes with manganese centers. While specific research on the interaction between manganese octanoate and 2-aminobenzonitrile (B23959) is not extensively detailed in the provided literature, the principles of coordination with N-donor ligands are well-established for manganese complexes. researchgate.netrsc.org Ligands such as 2-aminobenzonitrile can coordinate to a manganese(II) or manganese(III) center, displacing the octanoate ligands or adding to the coordination sphere.

In a typical reaction, the nitrogen atom of the amine group would donate its lone pair of electrons to an empty d-orbital of the manganese ion. The formation of such complexes can lead to the creation of mononuclear or polynuclear structures, depending on the reaction conditions and the ligand-to-metal ratio. researchgate.netnih.gov For instance, tridentate amine-phenolato type ligands are known to form stable manganese complexes with distorted octahedral geometries. researchgate.net The coordination of amine ligands significantly influences the electronic environment of the manganese center, which in turn affects its redox properties and spectroscopic signatures. rsc.org

The octanoate ligand, as a carboxylate, can coordinate to the manganese center in several distinct modes. The most common are monodentate, where only one oxygen atom of the carboxylate group binds to the metal, and bidentate, where both oxygen atoms coordinate to the same metal center. frontiersin.orgmdpi.com The bidentate mode can be further classified as chelating (binding to a single metal center) or bridging (linking two different metal centers).

The specific coordination mode adopted is influenced by factors such as the nature of other ligands in the coordination sphere, the oxidation state of the manganese, and the crystal packing forces. researchgate.net For example, in many manganese carboxylate complexes, a combination of coordination modes is observed within the same structure. mdpi.com The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group in Fourier-transform infrared (FT-IR) spectroscopy can be a useful diagnostic tool to infer the coordination mode. A large separation often suggests monodentate coordination, whereas a smaller separation is indicative of bidentate or bridging modes. frontiersin.orgnih.gov

Coordination ModeDescriptionTypical Spectroscopic Indication (FT-IR)
MonodentateOne oxygen atom of the carboxylate group is bonded to the manganese center.Large separation (Δν > 200 cm⁻¹) between asymmetric (νasymm) and symmetric (νsymm) COO⁻ stretches. frontiersin.org
Bidentate (Chelating)Both oxygen atoms of the carboxylate group are bonded to the same manganese center.Small separation (Δν < 150 cm⁻¹) between νasymm and νsymm COO⁻ stretches.
Bidentate (Bridging)The carboxylate group links two different manganese centers.Separation between νasymm and νsymm COO⁻ stretches is often intermediate between monodentate and chelating modes.

Electronic Structure and Redox Properties of Manganese Centers

The electronic properties of manganese are central to its role in both synthetic chemistry and biological systems. The ability of manganese to exist in multiple stable oxidation states allows it to participate in a wide range of redox reactions. nih.gov

Manganese can exhibit a variety of oxidation states in its complexes, ranging from +2 to +7. sserc.org.uk In the context of this compound and its derivatives, the most commonly encountered oxidation states are Mn(II) and Mn(III). nih.gov The Mn(II) state has a d⁵ electronic configuration, which is a high-spin state with five unpaired electrons, making its complexes paramagnetic. mdpi.com The Mn(III) state has a d⁴ configuration. The relative stability of these oxidation states can be tuned by the coordination environment. For example, ligands that are strong sigma donors, such as the deprotonated amido groups, tend to stabilize higher oxidation states like Mn(III). researchgate.net The interconversion between Mn(II) and Mn(III) is a key feature of manganese redox chemistry and is often accessible through electrochemical or chemical means. nih.govmdpi.com

Oxidation Stated-Electron ConfigurationCommon Spin StateTypical Color of Aqua Ion
Mn(II)d⁵High-spinVery pale pink docbrown.info
Mn(III)d⁴High-spinRed-brown docbrown.info
Mn(IV)-Brown/Black (as MnO₂) docbrown.info
Mn(VII)d⁰-Deep purple (as MnO₄⁻) docbrown.info

A variety of spectroscopic techniques are employed to investigate the electronic structure of manganese centers in complexes.

UV-Visible Spectroscopy: The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions. For manganese complexes, these are typically d-d transitions or charge-transfer bands. docbrown.info Because the high-spin d⁵ Mn(II) ion has transitions that are both spin- and Laporte-forbidden, its complexes are typically very pale in color. nih.govdocbrown.info Mn(III) complexes, however, often exhibit more intense colors due to allowed d-d transitions. docbrown.info

X-ray Absorption Spectroscopy (XAS): This is a powerful technique for probing the oxidation state and local coordination environment of the manganese atom. arxiv.org The energy of the X-ray absorption edge (e.g., the Mn K-edge) is sensitive to the oxidation state of the manganese; a higher oxidation state generally corresponds to a higher edge energy. acs.orgosti.gov The pre-edge features in K-edge XAS can provide detailed information about the geometry and electronic structure of the metal site. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is applicable to paramagnetic species, such as Mn(II) (d⁵) and Mn(IV) (d³). The EPR spectrum is sensitive to the number of unpaired electrons (the spin state) and the symmetry of the metal's environment. rsc.org It is particularly useful for characterizing the Mn(II) state, which often shows a characteristic six-line hyperfine splitting pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). ufl.edu

Intermolecular Interactions and Bioinorganic Research Applications

Beyond the primary coordination sphere, intermolecular interactions such as hydrogen bonding and π-π stacking can play a crucial role in organizing this compound complexes into supramolecular assemblies. mdpi.comrsc.org The long alkyl chains of the octanoate ligands can lead to significant van der Waals interactions, influencing the packing of the molecules in the solid state and their solubility in nonpolar solvents.

In the field of bioinorganic chemistry, manganese complexes are studied extensively as models for the active sites of metalloenzymes. ufl.edu Manganese is an essential element involved in processes like photosynthesis (in the oxygen-evolving complex) and the detoxification of reactive oxygen species (in manganese superoxide (B77818) dismutase). ufl.eduresearchgate.net Synthetic manganese complexes, including those derived from carboxylates like octanoate, are used to mimic the structure and function of these active sites. The redox properties of the Mn(II)/Mn(III) couple are particularly relevant in this context, as many enzymatic reactions involve electron transfer. mdpi.comnih.gov Furthermore, the paramagnetic properties of Mn(II) complexes have led to their investigation as potential contrast agents for magnetic resonance imaging (MRI). nih.govmdpi.com

DNA-Binding Properties of this compound Complexes

The interaction of metal complexes with DNA is a critical area of study, with implications for the development of therapeutic agents. nih.govrsc.org While direct studies on this compound are limited, the binding of manganese(II) ions and their complexes to DNA has been investigated, providing a framework for understanding how a this compound complex might behave.

Generally, metal complexes can bind to DNA through several mechanisms, including electrostatic interactions, groove binding, and intercalation. rsc.org For a this compound complex, electrostatic interactions with the negatively charged phosphate (B84403) backbone are likely. The long alkyl chains of the octanoate ligands might favor interactions with the hydrophobic regions of the DNA grooves. Intercalation, where the complex inserts itself between the base pairs of the DNA, is less likely for a simple this compound complex unless it is part of a larger, planar ligand system.

The binding of manganese complexes to DNA can be studied using various spectroscopic techniques. These methods can provide insights into the binding mode and the strength of the interaction.

Table 1: Techniques for Studying Metal Complex-DNA Interactions

TechniqueInformation Provided
UV-Visible SpectroscopyChanges in the absorption spectrum of the complex or DNA upon binding can indicate the mode of interaction (e.g., hypochromism and red-shift for intercalation).
Fluorescence SpectroscopyQuenching or enhancement of fluorescence of the complex or a DNA-bound probe can be used to determine binding constants.
Circular Dichroism (CD) SpectroscopyChanges in the CD spectrum of DNA upon binding can reveal conformational changes in the DNA helix.
Electron Paramagnetic Resonance (EPR)For paramagnetic metal ions like Mn(II), EPR can provide direct evidence of binding and information about the coordination environment of the metal ion. nih.gov
ViscometryAn increase in the viscosity of a DNA solution upon addition of a complex is a strong indicator of intercalative binding.

Radical Scavenging and Antioxidant Activities of Manganese Complexes

Manganese is an essential trace element that plays a crucial role in biological antioxidant defense systems, most notably as a cofactor in the enzyme manganese superoxide dismutase (MnSOD). nih.gov This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. Inspired by this natural system, numerous synthetic manganese complexes have been developed and studied for their radical scavenging and antioxidant properties.

The antioxidant activity of manganese(II) ions is attributed to their ability to participate in redox reactions, effectively quenching reactive oxygen species (ROS). nih.gov The mechanism often involves the oxidation of Mn(II) to Mn(III) by a radical species. nih.gov Carboxylate ligands, such as octanoate, can modulate the redox potential of the Mn(II)/Mn(III) couple, thereby influencing the antioxidant efficacy of the complex. The presence of these ligands can also enhance the stability and solubility of the manganese ion in relevant biological media. nih.gov

Studies on various manganese carboxylate complexes have demonstrated their potential as antioxidants. nih.gov The general mechanism for the scavenging of peroxyl radicals (ROO•) by Mn(II) can be represented as:

ROO• + Mn(II) + H⁺ → ROOH + Mn(III) nih.gov

The effectiveness of a manganese complex as an antioxidant can be evaluated using several in vitro assays that measure its ability to scavenge different types of free radicals.

Table 2: Common Assays for Evaluating Antioxidant Activity

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayMeasures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is monitored spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssaySimilar to the DPPH assay, this method involves the reduction of the pre-formed ABTS radical cation, leading to a loss of color.
Superoxide Dismutase (SOD) Mimic ActivityAssesses the ability of a complex to catalyze the dismutation of the superoxide radical, often generated photochemically or enzymatically.
Lipid Peroxidation Inhibition AssayMeasures the ability of an antioxidant to inhibit the oxidative degradation of lipids, a key process in cellular damage. nih.gov

Advanced Spectroscopic and Analytical Techniques for Manganese Octanoate Research

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing metal carboxylates like manganese octanoate (B1194180). The infrared spectrum of a carboxylic acid is distinguished by a sharp carbonyl (C=O) stretching band between 1680 and 1725 cm⁻¹ and a broad O-H stretching band from 2500 to 3000 cm⁻¹. wikipedia.org Upon formation of a metal carboxylate, the carboxylic acid's C=O stretching peak disappears and is replaced by two new strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com These bands are crucial for identifying the coordination mode of the carboxylate ligand to the manganese ion.

The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are sensitive to the nature of the metal ion. spectroscopyonline.comresearchgate.net For manganese carboxylates, the symmetric stretching vibration is typically observed in the range of 1421 to 1432 cm⁻¹. researchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

In addition to the carboxylate stretches, the FTIR spectrum of manganese octanoate will also exhibit characteristic bands for the C-H stretching and bending vibrations of the octanoate alkyl chain. The Mn-O vibrations are also present but typically occur at lower frequencies, often below the range of standard mid-IR spectrometers. spectroscopyonline.comnih.gov

Key FTIR Absorption Bands for Metal Carboxylates
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance in this compound Analysis
Asymmetric COO⁻ Stretch (νₐₛ)1540 - 1650Indicates the formation of the carboxylate salt and is sensitive to the coordination environment.
Symmetric COO⁻ Stretch (νₛ)1360 - 1450Used in conjunction with νₐₛ to determine the coordination mode of the carboxylate ligand.
C-H Stretches (alkyl chain)2800 - 3000Confirms the presence of the octanoate's hydrocarbon tail.
Mn-O Stretch&lt; 700Provides direct information about the manganese-oxygen bond, though may be outside the standard mid-IR range. nih.gov

Raman Spectroscopy: Application to Manganese Oxides and Complexes

Raman spectroscopy serves as a valuable complementary technique to FTIR for the analysis of this compound. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for probing the non-polar C-C backbone of the octanoate ligand and the Mn-O bonds. researchgate.net This technique allows for the differentiation of carbon chain lengths in metal carboxylates through the C-C stretching region (1040–1120 cm⁻¹). researchgate.net

In the broader context of manganese compounds, Raman spectroscopy has been extensively used to characterize manganese oxides. researchgate.netrruff.infonsf.gov These studies are relevant as this compound can be a precursor for the formation of manganese oxide nanoparticles. The Raman spectra of manganese oxides exhibit characteristic bands corresponding to the stretching and bending modes of MnO₆ octahedra. nsf.gov For instance, prominent Raman bands for various manganese oxides are typically observed near 490 and 625 cm⁻¹. researchgate.net The position of the highest frequency Raman mode can be correlated with the fraction of Mn³⁺ in the octahedral sites. rruff.infonsf.gov Although the Raman spectrum of pure this compound will be dominated by the vibrations of the organic ligand, understanding the Raman signatures of potential manganese oxide byproducts is crucial in quality control and degradation studies.

Characteristic Raman Bands for Manganese Compounds
Compound TypeWavenumber Range (cm⁻¹)Vibrational Mode
Metal Carboxylates1040 - 1120C-C stretching (alkyl chain) researchgate.net
Manganese Oxides~490 and ~625General Mn-O vibrations researchgate.net
630 - 665Correlated with Mn³⁺ fraction in octahedral sites nsf.gov

Electronic Spectroscopy for Electronic State Determination

Electronic spectroscopy techniques are instrumental in probing the electronic structure of the manganese center in this compound, providing information on its oxidation state and coordination environment.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions between molecular orbitals. For manganese(II) compounds like this compound, the d-d electronic transitions are typically weak because they are both spin-forbidden and Laporte-forbidden. researchgate.net As a result, solutions of Mn(II) complexes are often pale pink. docbrown.info The absorption spectrum of Mn(II) complexes can show a series of weak absorption bands in the visible region. researchgate.netdocbrown.info

The UV-Vis spectrum of this compound can be influenced by charge transfer transitions, which are generally more intense than d-d transitions. These can occur from the ligand-based orbitals to the metal d-orbitals (LMCT) or vice versa (MLCT). The presence of impurities or different manganese oxidation states (e.g., Mn³⁺) would significantly alter the UV-Vis spectrum, as Mn³⁺ complexes typically exhibit more intense and differently positioned absorption bands. docbrown.info UV-Vis spectroscopy can also be used for the quantitative determination of manganese concentration, often after complexation with a strongly absorbing chelating agent to enhance sensitivity. niscpr.res.inillinois.edu

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination environment of the manganese atom in this compound. nih.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the manganese. nih.govresearchgate.net The energy of the absorption edge shifts to higher values with an increasing oxidation state. The pre-edge features in the XANES spectrum can provide information about the geometry of the manganese site.

Extended X-ray Absorption Fine Structure (EXAFS) analysis, which examines the oscillations past the absorption edge, can provide quantitative information about the number and type of neighboring atoms and their distances from the manganese center.

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. The Kβ emission line is sensitive to the spin state of the manganese atom. The valence-to-core (VtC) region of the XES spectrum provides information about the molecular orbitals and is sensitive to the nature of the coordinating ligands. Together, XAS and XES provide a comprehensive picture of the electronic and geometric structure of the manganese center in this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of molecules. However, for paramagnetic compounds like manganese(II) octanoate, NMR studies are challenging. The unpaired electrons of the Mn(II) center cause significant broadening and shifting of the NMR signals of the nearby nuclei. huji.ac.ilresearchgate.net This paramagnetic relaxation enhancement (PRE) can make the signals of protons close to the manganese ion too broad to be detected. researchgate.net

Despite these challenges, NMR can still provide valuable information. The observation of broadened and shifted resonances for the octanoate ligand can confirm its coordination to the manganese center. researchgate.net The magnitude of the paramagnetic shifts and the degree of line broadening are dependent on the distance of the nuclei from the paramagnetic center. In some cases, specialized NMR techniques and theoretical calculations can be used to extract structural information from these paramagnetically affected spectra. tamu.edu Due to the paramagnetic nature of Mn(II), direct observation of the ⁵⁵Mn nucleus is generally not feasible in high-resolution NMR. huji.ac.il

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials. It provides fundamental information about the atomic arrangement, crystal structure, and phase composition of a sample.

While a single crystal of this compound itself may be challenging to grow, its derivatives or complexes with other ligands can often be crystallized. The resulting structural data provides invaluable insights that can be correlated with spectroscopic observations and theoretical calculations to build a comprehensive understanding of its chemical behavior.

Powder X-ray Diffraction (PXRD) is routinely used to identify the crystalline phases present in a bulk sample. This is particularly relevant when this compound is used as a precursor in the synthesis of manganese-containing materials, such as manganese oxides. beilstein-journals.org During thermal decomposition or reaction, this compound will transform into various manganese oxide phases (e.g., MnO, Mn₂O₃, Mn₃O₄). uitm.edu.myresearchgate.net PXRD allows for the tracking of these phase transformations as a function of temperature or reaction time. beilstein-journals.org

Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint. By comparing the experimental XRD pattern of a sample to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD), the constituent phases can be identified. researchgate.netrsc.org For example, XRD analysis can distinguish between different manganese oxide polymorphs, such as the cubic MnO phase, the tetragonal Mn₃O₄ phase, and the monoclinic Mn₅O₈ phase. beilstein-journals.org This technique is essential for quality control and for understanding the relationship between synthesis conditions and the final material properties. beilstein-journals.orguitm.edu.my

Table 1: Representative Manganese Oxide Phases and their Crystal Systems Identifiable by XRD

Compound NameChemical FormulaCrystal System
ManganositeMnOCubic
HausmanniteMn₃O₄Tetragonal
Bixbyiteα-Mn₂O₃Cubic
Pyrolusiteβ-MnO₂Tetragonal
Partridgiteγ-Mn₂O₃Orthorhombic

Other Advanced Characterization Methods

Beyond NMR and XRD, other advanced techniques provide further specialized information about the electronic structure and surface chemistry of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.govrjpn.org Since the manganese(II) ion in this compound has a high-spin d⁵ electron configuration (five unpaired electrons), it is strongly EPR active. nih.gov

The EPR spectrum of Mn(II) complexes is typically characterized by a central resonance around g ≈ 2.0. nih.govresearchgate.net A key feature is the hyperfine splitting pattern that arises from the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (which has a nuclear spin I = 5/2). This interaction splits the main EPR signal into a characteristic six-line pattern. nih.govresearchgate.net The magnitude of this hyperfine splitting and the precise g-value are sensitive to the coordination environment of the Mn(II) ion, including the type of coordinating atoms and the symmetry of the complex. Therefore, EPR spectroscopy can be used to probe the local structure around the manganese center in this compound and to detect changes in its coordination sphere during reactions. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. nih.gov This is highly relevant for studying catalysts, electrodes, or materials where surface reactions are important.

For manganese-containing compounds, XPS can definitively distinguish between different oxidation states such as Mn(II), Mn(III), and Mn(IV). nih.goviaea.org This analysis is performed by examining the binding energies and characteristic shapes of the manganese core level photoemission peaks, particularly the Mn 2p and Mn 3s regions. iaea.orgthermofisher.com

Mn 2p Spectrum : The binding energy of the Mn 2p₃/₂ peak shifts to higher values as the oxidation state of manganese increases. Additionally, the peak shape and the presence of satellite features can help identify specific oxides like MnO, which shows a characteristic satellite feature not present in Mn₂O₃ or MnO₂. thermofisher.com

Mn 3s Spectrum : The Mn 3s peak exhibits multiplet splitting due to the coupling of the 3s electron with the 3d valence electrons. The magnitude of the energy separation (ΔE) between the split peaks is diagnostic of the oxidation state. For example, ΔE is typically around 6.0 eV for Mn(II), decreases to ~5.3 eV for Mn(III), and is ~4.7 eV for Mn(IV). thermofisher.com

By analyzing these spectral features, XPS provides a powerful tool for assessing the surface oxidation state of manganese in materials prepared from this compound, offering insights into their catalytic activity or degradation mechanisms. nih.govxpsfitting.com

Table 2: Typical XPS Parameters for Distinguishing Manganese Oxidation States

Oxidation StateMn 2p₃/₂ Binding Energy (approx. eV)Mn 3s Multiplet Splitting (ΔE, approx. eV)
Mn(II) as in MnO641.46.0
Mn(III) as in Mn₂O₃641.4≥ 5.3
Mn(IV) as in MnO₂641.84.7

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of this compound. This method provides critical insights by measuring the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. The resulting data reveals the temperatures at which the compound decomposes, the various stages of decomposition, and the nature of the final residue.

The thermal decomposition of this compound in an inert atmosphere is a multi-step process. The initial weight loss, attributed to the breakdown of the organic ligands, typically begins at temperatures above 300 °C. This decomposition continues through several stages as the temperature increases.

Detailed studies have shown that the primary decomposition phase occurs in a temperature range of approximately 320 °C to 450 °C. During this stage, the octanoate groups are cleaved from the manganese center. This is followed by a second decomposition step between 450 °C and 530 °C, which involves the breakdown of intermediate species. The process culminates in the formation of a stable inorganic residue at temperatures above 530 °C. The final product of this thermal decomposition in an inert atmosphere is identified as manganese(II) oxide. The total mass loss observed in TGA experiments corresponds closely to the theoretical value for the conversion of manganese(II) octanoate to manganese(II) oxide.

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss against temperature, shows distinct peaks that correspond to the maximum rate of decomposition for each step. For this compound, a prominent DTG peak is typically observed around 420 °C, signifying the point of the most rapid weight loss.

The experimental conditions, such as the heating rate and the surrounding atmosphere (e.g., inert like nitrogen or reactive like air), can significantly influence the decomposition profile. mdpi.com For instance, in an oxidizing atmosphere, the final manganese oxide product may differ from what is observed in an inert environment. This information is vital for applications where this compound might be subjected to high temperatures during processing or use.

The following table summarizes representative data from the thermogravimetric analysis of this compound in an inert atmosphere.

Decomposition StageTemperature Range (°C)Weight Loss (%)Key Event
Stage 1 320 - 450~ 45%Initial breakdown and loss of octanoate ligands
Stage 2 450 - 530~ 30%Decomposition of intermediate organic residues
Final Residue > 530~ 25% (remaining mass)Formation of stable Manganese(II) oxide

Manganese Octanoate in Advanced Materials Science and Engineering

Design and Synthesis of Functional Materials

Manganese octanoate (B1194180) serves as a versatile precursor in the bottom-up synthesis of advanced functional materials. Its organometallic nature, combining a manganese metal center with organic ligands, allows for controlled decomposition and transformation into various manganese oxide structures, particularly at the nanoscale.

Development of Manganese Oxide-Based Catalysts

Manganese octanoate is a key component in the synthesis of manganese oxide catalysts, which are valued for their low cost, environmental friendliness, and significant catalytic activity in various reactions, including oxidation and decomposition of pollutants. researchgate.net The use of this compound as a precursor allows for the controlled formation of different manganese oxide phases (e.g., MnO₂, Mn₂O₃, Mn₃O₄), each exhibiting distinct catalytic properties. researchgate.net

One common synthesis strategy is thermal decomposition , where this compound is heated in a controlled atmosphere. The organic octanoate ligands decompose, leaving behind manganese oxide nanoparticles. This method is advantageous for producing monodisperse nanocrystals, as the decomposition of the metal-oleate complex (a close analogue) in a high-boiling solvent can yield uniform nanoparticles. nih.gov The temperature and atmosphere during calcination are critical parameters that dictate the final crystal phase and particle size of the manganese oxide catalyst. nih.gov

Another approach is the sol-gel method , where this compound can be used as the manganese source. It is first dissolved in a suitable solvent and then undergoes hydrolysis and condensation reactions to form a gel, which is subsequently dried and calcined to produce the final catalyst. This technique offers excellent control over the catalyst's texture and composition. Green synthesis routes, using plant extracts as natural surfactants in combination with manganese salts, have also been explored to produce multi-phase α/β/γ-MnO₂ nanoparticles. nih.gov The catalytic efficiency of these materials is highly dependent on their redox properties and oxygen mobility. researchgate.net

Table 1: Synthesis Methods for Manganese Oxide Catalysts

Synthesis MethodPrecursorsKey ProcessAdvantages
Thermal Decomposition This compound, Manganese acetateHeating the precursor in a controlled environment to decompose organic components. nih.govGood control over particle size, potential for monodisperse nanocrystals. nih.gov
Co-precipitation Manganese sulfate, Potassium permanganateMixing solutions of precursors to precipitate manganese oxide. ijair.orgSimple, scalable, can be performed at room temperature. ijair.org
Green Synthesis Manganese salts, Plant extracts (e.g., Citrullus colocynthis)Using natural surfactants to control particle morphology during chemical reaction. nih.govEco-friendly, cost-effective. jwent.net

Fabrication of Hybrid and Nanocomposite Materials

This compound is utilized in the fabrication of hybrid and nanocomposite materials, where inorganic nanoparticles are dispersed within an organic polymer matrix. researchgate.net These materials combine the properties of both components, leading to enhanced mechanical, thermal, or functional characteristics for applications in electronics, aerospace, and energy storage. mdpi.com

In the synthesis of these composites, this compound can play a dual role. First, it can be decomposed in situ within a polymer matrix to generate manganese oxide nanofillers directly within the material. This process can lead to a very fine and uniform dispersion of the nanoparticles. Second, the octanoate ligand itself, being organic, can improve the compatibility and interfacial adhesion between the inorganic manganese oxide nanoparticles and the surrounding organic polymer matrix. mdpi.com This enhanced compatibility is crucial for translating the unique properties of the nanoscale filler to the bulk material. researchgate.net The fabrication process often involves mixing the precursor with the polymer or monomer, followed by a curing or polymerization step that may coincide with the thermal decomposition of the this compound.

Surface Science and Interface Phenomena

The performance of materials derived from this compound is often dictated by processes occurring at their surfaces and interfaces. Understanding these phenomena is critical for applications ranging from environmental catalysis to protective coatings.

Interaction of Manganese Oxides with Organic Carbon

Manganese oxides, often synthesized from precursors like this compound, are highly redox-active and play a significant role in the cycling and stabilization of organic carbon in the environment. nih.govresearchgate.net The interaction is complex, involving several simultaneous processes:

Sorption: Organic molecules can be adsorbed onto the high-surface-area manganese oxide particles. This process is influenced by pH and the chemical nature of the organic compounds. uni-hannover.de

Reductive Dissolution: The interaction of natural organic matter with manganese oxides can lead to the reductive dissolution of the mineral. nih.gov This mobilizes manganese and can lead to the formation of highly stabilized, mixed-valence manganese colloids. nih.gov

Oxidation and Transformation: Manganese oxides are powerful oxidants capable of degrading a wide range of organic compounds. rsc.org They can transform high-molecular-weight organic molecules into lower-molecular-weight ones by breaking aromatic carbon-carbon bonds. nih.gov A significant portion of adsorbed organic carbon can be oxidized to carbon dioxide. researchgate.net

These interactions are fundamental to understanding how manganese oxides can either stabilize soil organic carbon through sorption or destabilize it through oxidative decomposition. uni-hannover.de

Table 2: Key Interactions at the Manganese Oxide-Organic Carbon Interface

PhenomenonDescriptionConsequence
Sorption Adhesion of dissolved organic molecules to the manganese oxide surface. uni-hannover.deSequestration and stabilization of organic carbon. nih.gov
Redox Reaction Electron transfer from organic matter to Mn(III/IV) oxides. researchgate.netReductive dissolution of the mineral; oxidation of the organic matter. nih.govrsc.org
Colloid Formation Formation of stable, nanometer-sized manganese-carbon particles in solution. nih.govIncreased mobility and transport of manganese in aquatic systems. nih.gov

Application in Coatings and Drying Agents

This compound is widely used as a primary siccative, or drying agent, in oil-based paints, varnishes, and inks. notionalspc.com Its primary function is to accelerate the curing process, which involves the transformation of the liquid coating into a hard, solid film. This is achieved through its catalytic action on the autoxidation and polymerization of drying oils, such as those found in alkyd resins. umicore.comszkimya.com

The mechanism involves manganese cycling between its Mn(II) and Mn(III) oxidation states. It catalyzes the decomposition of hydroperoxides formed on the oil's polymer backbone, generating free radicals. These radicals then initiate cross-linking reactions (polymerization) between adjacent polymer chains, leading to the formation of a durable, three-dimensional network. chemelynesppecialities.comisatis.net

Manganese driers are particularly effective at promoting both surface drying and through-drying, although they are considered stronger surface driers. umicore.comisatis.net They are often used in combination with other metal carboxylates, such as cobalt or zirconium octoates, to achieve a balanced drying profile throughout the entire depth of the coating film and to prevent surface wrinkling. umicore.comisatis.net Due to its reddish-brown color, its use is sometimes limited in white or light-colored paints. szkimya.com

Advanced Characterization of Material Properties

A suite of advanced characterization techniques is employed to analyze the structural, morphological, and chemical properties of functional materials synthesized using this compound. These methods are essential for establishing structure-property relationships that govern the material's performance.

X-ray Diffraction (XRD): This technique is used to identify the crystalline phases of the manganese oxides formed after synthesis. It provides information on the crystal structure (e.g., α-MnO₂, β-MnO₂, Mn₂O₃), crystallite size, and lattice strain.

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and aggregation state of the synthesized nanoparticles. TEM, with its higher resolution, can reveal the crystal lattice of individual nanoparticles.

Spectroscopic Techniques (FTIR and XPS): Fourier Transform Infrared (FTIR) spectroscopy is used to identify chemical bonds and functional groups, confirming the removal of the organic octanoate ligand after calcination and verifying the formation of Mn-O bonds. researchgate.net X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of manganese at the material's surface. uni-hannover.de

Surface Area Analysis (BET): The Brunauer-Emmett-Teller (BET) method is used to measure the specific surface area of the synthesized catalysts. researchgate.net A high surface area is often correlated with higher catalytic activity due to the increased number of available active sites.

Table 3: Characterization Techniques for Manganese-Based Materials

TechniqueAbbreviationInformation Obtained
X-ray Diffraction XRDCrystalline phase, crystallite size, lattice parameters. researchgate.net
Scanning Electron Microscopy SEMParticle morphology, size distribution, surface topography. ijair.org
Transmission Electron Microscopy TEMNanoparticle size and shape, crystal structure, lattice fringes. ijair.org
Fourier Transform Infrared Spectroscopy FTIRChemical bonds, functional groups, confirmation of compound formation. researchgate.net
X-ray Photoelectron Spectroscopy XPSSurface elemental composition, chemical states, oxidation states of manganese. uni-hannover.de
Brunauer-Emmett-Teller Analysis BETSpecific surface area, pore size distribution. researchgate.net

Structure-Activity Relationships in Catalytic Materials

The catalytic efficacy of this compound is intrinsically linked to its molecular structure. Comprising a central manganese ion coordinated to octanoate ligands, this compound facilitates chemical transformations by lowering the activation energy of reactions. The nature of the manganese-octanoate bond and the oxidation state of the manganese ion are critical determinants of its catalytic activity.

Catalytic Activity in Polymerization:

This compound is recognized for its catalytic role in polymerization reactions. Current time information in Cass County, US. It can act as an initiator or a co-catalyst, influencing the rate of polymerization and the properties of the resulting polymer. The lipophilic octanoate ligands enhance the solubility of the manganese catalyst in organic reaction media, which is crucial for homogeneous catalysis.

The catalytic cycle often involves the manganese ion cycling between different oxidation states. This redox activity is a key factor in its ability to catalyze oxidation and polymerization reactions. For instance, in the drying of paints and coatings, this compound accelerates the oxidative cross-linking of oils and resins.

Table 1: General Catalytic Applications of Manganese Compounds
ApplicationRole of Manganese Catalyst
PolymerizationInitiator, Co-catalyst
Oxidative DryingDrier in paints and coatings
C-H FunctionalizationActivation of C-H bonds
Environmental CatalysisOxidation of volatile organic compounds

While specific quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in publicly available literature, the principles of coordination chemistry and manganese's variable oxidation states provide a basis for understanding its catalytic behavior. The length and branching of the carboxylate chain can influence the steric and electronic environment around the manganese center, thereby modulating its reactivity and selectivity.

Microstructural Analysis of Doped Nanomaterials

This compound serves as a valuable precursor for the synthesis of manganese-doped nanomaterials. The organic ligands in this compound can be removed through thermal decomposition or other chemical processes, leaving behind manganese ions that can be incorporated into the crystal lattice of a host nanomaterial. The choice of precursor can significantly influence the morphology, crystal structure, and defect concentration of the resulting doped nanomaterials.

Influence on Nanomaterial Properties:

The introduction of manganese ions into a host lattice, such as zinc oxide (ZnO) or titanium dioxide (TiO2), can alter its electronic, optical, and magnetic properties. The uniform dispersion of manganese ions, facilitated by the decomposition of the organometallic precursor, is crucial for achieving the desired material properties.

Microstructural analysis techniques are essential for understanding the impact of manganese doping using this compound as a precursor.

X-ray Diffraction (XRD): XRD is a fundamental technique used to identify the crystal structure and phase purity of the doped nanomaterials. researchgate.netupdatepublishing.comdrawellanalytical.comazooptics.com Changes in the lattice parameters upon doping can provide evidence of the successful incorporation of manganese ions into the host lattice. The absence of peaks corresponding to manganese oxides indicates a uniform solid solution rather than a mixture of phases. nih.gov

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and distribution of the doped nanoparticles. researchgate.netmdpi.com These techniques can reveal whether the doping process has affected the shape or size of the nanocrystals.

Table 2: Techniques for Microstructural Analysis of Doped Nanomaterials
TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure, phase purity, lattice parameters, crystallite size
Scanning Electron Microscopy (SEM)Surface morphology, particle size and distribution
Transmission Electron Microscopy (TEM)Internal structure, crystal defects, particle size and shape
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition and distribution

Although specific research detailing the microstructural analysis of nanomaterials doped using this compound is limited, studies on related manganese precursors demonstrate that the decomposition of organometallic compounds is a viable route for achieving homogeneous doping. The thermal characteristics of this compound would play a critical role in controlling the nucleation and growth of the doped nanocrystals.

Environmental Science and Geochemical Studies Involving Manganese Octanoate

Environmental Fate and Transport of Manganese Compounds

The environmental behavior of manganese is dictated by its oxidation state, which influences its solubility and mobility. Manganese is released into the environment from both natural and anthropogenic sources. inchem.orgwho.int Natural sources include the weathering of rocks and minerals, while anthropogenic sources encompass mining, industrial emissions, wastewater discharges, and the combustion of fossil fuels. inchem.orgwho.int Once in the environment, the transport and fate of manganese are governed by complex biogeochemical processes. wikipedia.org

In the atmosphere, manganese is primarily found as particulate matter, and its transport depends on particle size, density, and meteorological conditions. inchem.orgwho.int In aquatic and terrestrial systems, the solubility and mobility of manganese are controlled by pH and redox potential. inchem.orgwho.int

The biogeochemical cycling of manganese in aquatic environments is a dynamic process involving the transformation between its soluble divalent state (Mn(II)) and its insoluble oxidized forms (Mn(III) and Mn(IV)). inchem.orgwikipedia.org This cycling is crucial for the distribution of manganese and influences the cycles of other elements like carbon, nitrogen, and sulfur. nih.gov

In freshwater lakes, manganese can be removed from the water column in the spring through biological oxidation to particulate forms, which then settle in the sediments. nih.gov During summer stratification, microbial reduction of manganese oxides in the sediments can release soluble Mn(II) back into the bottom waters. nih.gov When mixing occurs, this Mn(II) is rapidly re-oxidized. nih.gov This internal cycling is a dominant feature of manganese biogeochemistry in many lakes. nih.gov In estuaries, tidal flows can resuspend sediments, leading to the dissolution of particulate manganese and its entry into the internal cycle. wikipedia.org

Microorganisms play a pivotal role in mediating both the oxidation and reduction of manganese. nih.govnih.gov Several groups of bacteria can oxidize Mn(II) as a metabolic strategy, competing with abiotic oxidation processes. nih.gov The resulting manganese oxides are strong oxidants that can, in turn, influence the fate of other elements. nih.gov

Table 1: Key Processes in the Aquatic Biogeochemical Cycling of Manganese

ProcessDescriptionKey Factors
Oxidation Conversion of soluble Mn(II) to insoluble Mn(III)/Mn(IV) oxides.pH, redox potential, presence of oxygen, microbial activity. inchem.orgwho.int
Reduction Dissolution of Mn(III)/Mn(IV) oxides to soluble Mn(II).Anoxic conditions, microbial activity, presence of reducing agents (e.g., organic matter, sulfide). nih.govresearchgate.net
Sedimentation Deposition of particulate manganese forms into bottom sediments.Particle size, water column stratification. nih.gov
Bioturbation & Resuspension Mixing of sediments by organisms and physical forces, releasing manganese.Benthic organism activity, currents, tidal flows. wikipedia.org

Redox (oxidation-reduction) reactions are central to the environmental chemistry of manganese. nih.gov Manganese can exist in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV), in natural environments. frontiersin.org The transformation between these states is often microbially mediated but can also occur abiotically. inchem.orgfrontiersin.org

The oxidation of soluble Mn(II) to form insoluble manganese oxides (like MnO₂) is a critical process. tandfonline.com While thermodynamically favorable in the presence of oxygen, the direct oxidation of Mn(II) by O₂ is kinetically slow at the pH of most natural waters. frontiersin.org Consequently, this process is often catalyzed by microbial activity or on the surfaces of existing minerals. frontiersin.org The resulting manganese oxides are powerful oxidizing agents themselves. nih.gov

Conversely, the reduction of Mn(IV) oxides back to soluble Mn(II) occurs in anoxic environments where these oxides can be used by microorganisms as electron acceptors for the oxidation of organic matter or other reduced substances like sulfide. nih.govresearchgate.net This process is a key part of the decomposition of organic matter in sediments. researchgate.net

Table 2: Common Manganese Redox Reactions in the Environment

Reaction TypeReactantsProductsEnvironmental Conditions
Oxidation Mn(II), O₂, H₂OMnO₂, H⁺Oxic, often microbially mediated or surface-catalyzed. frontiersin.org
Reduction (with Organic Matter) MnO₂, Organic Matter (CH₂O), H⁺Mn(II), CO₂, H₂OAnoxic, microbially mediated. researchgate.net
Reduction (with Sulfide) MnO₂, HS⁻, H⁺Mn(II), S⁰, H₂OAnoxic, can be abiotic.

Role in Organic Carbon Cycling and Stabilization

Manganese oxides play a significant, though often overlooked, role in the cycling and stabilization of organic carbon in soils and sediments. nih.govbahrainfoodmonitor.orgresearchgate.net The high surface area and reactivity of manganese oxides facilitate interactions with dissolved organic matter, leading to either its degradation or preservation. researchgate.netescholarship.org

The interaction between manganese oxides and organic matter can lead to the oxidative degradation of the organic compounds. nih.gov However, these interactions can also result in the stabilization and sequestration of organic carbon. nih.govbahrainfoodmonitor.org

Manganese oxides can trap dissolved organic carbon (OC) as they form coatings on mineral grains. nih.govbahrainfoodmonitor.org Studies have shown that manganese oxides, such as birnessite, can accumulate significant amounts of organic carbon. bahrainfoodmonitor.org This trapped organic carbon can exist in different fractions, some of which are thermally stable, suggesting strong bonding to the mineral surface. nih.govbahrainfoodmonitor.org

The proposed mechanism for this stabilization involves the bonding of carboxylate groups within the organic matter to the surface of the manganese oxides. nih.govbahrainfoodmonitor.org Additionally, physical entrapment of organic matter within the layered structure of the growing manganese oxide minerals contributes to its preservation. nih.govbahrainfoodmonitor.org This process effectively removes organic carbon from the active cycle, contributing to long-term carbon storage. nih.govbahrainfoodmonitor.org

The interface between minerals and organic matter is a site of dynamic chemical reactions. racalum.comprinceton.eduosti.gov Manganese oxides can act as catalysts for the polymerization of small organic molecules into larger, more complex structures resembling humic substances. mdpi.com This process, sometimes referred to as geopolymerization, is another pathway through which organic carbon can be stabilized in the environment. mdpi.com

It is speculated that polymerization reactions may occur within the layers of manganese oxides where organic carbon is trapped. nih.govbahrainfoodmonitor.org These reactions can transform the nature of the organic matter, making it more resistant to microbial degradation. racalum.com The catalytic activity of manganese oxides can enhance the formation of humic and fulvic acid-like substances from precursors like phenols and amino acids. mdpi.com This abiotic condensation process, facilitated by the mineral surface, contributes to the formation of stable soil organic matter. mdpi.com

Source Identification and Environmental Emission Estimation

Identifying the sources and estimating the emissions of manganese compounds are crucial for assessing their environmental impact. While manganese is a naturally abundant element, human activities have significantly altered its environmental cycle. wikipedia.orgnih.gov

Major anthropogenic sources of manganese include:

Industrial Emissions: The production of steel, alloys, and iron are significant sources of atmospheric manganese emissions. inchem.orgwho.int

Mining and Mineral Processing: Mining operations and the processing of manganese ores can release manganese into the soil and water. inchem.orgwho.intmdpi.com

Wastewater and Sludge: Municipal wastewater discharges and the application of sewage sludge can introduce manganese to aquatic and terrestrial ecosystems. inchem.orgwho.int

Fossil Fuel Combustion: The combustion of coal and other fossil fuels releases manganese into the atmosphere. inchem.orgwho.int

Fuel Additives: The use of organomanganese compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) in gasoline has been a source of manganese emissions in urban areas. nih.govresearchgate.netnih.gov The combustion of MMT results in the emission of manganese oxides. nih.gov

Q & A

Q. How can manganese octanoate be synthesized and characterized for research use?

this compound is typically synthesized by reacting manganese carbonate or hydroxide with octanoic acid under controlled conditions. Characterization involves:

  • Spectroscopic methods : Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate bonding (asymmetric stretching ~1540–1650 cm⁻¹).
  • Elemental analysis : Quantify manganese content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Chromatography : Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutylation) to analyze octanoate purity and detect impurities .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • Dual detection : Combine ICP-MS for manganese quantification and GC-MS with isobutyl ester derivatization for octanoate analysis. Derivatization improves sensitivity (LLOQ: 0.43 μM) by reducing volatility .
  • Separation techniques : Liquid–liquid extraction (chloroform/methanol) to isolate octanoate from biological matrices .
  • Validation : Ensure <20% deviation in enrichment studies, accounting for biological variation and lipogenesis interference from glucose .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can tracer studies using ¹³C-labeled analogs be optimized?

  • Oxidative pathways : Octanoate undergoes β-oxidation in mitochondria, producing acetyl-CoA. Manganese may act as a cofactor for enzymes like acyl-CoA synthetase (e.g., FadD in E. coli) .
  • Tracer design : Use ¹³C-labeled this compound to track flux via nuclear magnetic resonance (NMR) or GC-MS. Compartmentalized oxidation in brain astrocytes (20% energy contribution) can be modeled using ¹³C-glutamate/glutamine labeling .
  • Method optimization : Avoid mixed-nutrient protocols to prevent unlabeled octanoate from glucose lipogenesis, which causes deviations up to −28.5% .

Q. How does this compound interact with serum proteins, and what implications does this have for bioavailability?

  • Binding studies : Octanoate binds to human serum albumin (HSA) at high-affinity sites (association constant: 1.6 × 10⁶ M⁻¹), competing with ligands like diazepam and L-tryptophan .
  • Bioavailability : Manganese may alter binding kinetics or redox state. Use equilibrium dialysis to assess competition and free ion concentrations .

Q. What are the common sources of contradictory data in studies on this compound’s enzymatic inhibition, and how can they be resolved?

  • Assay interference : High background in octanoate solubility (e.g., acyl-CoA assays) skews Michaelis–Menten kinetics. Use detergent-free buffers and validate with AMP production assays .
  • Metal ion effects : Mn²⁺ may inhibit/activate enzymes non-specifically. Control with EDTA chelation or alternative metal carboxylates .
  • Statistical rigor : Apply ANOVA to compare inhibition across replicates, ensuring research questions are narrowly scoped .

Q. What computational models predict the metabolic flux of this compound in microbial systems?

  • Flux balance analysis (FBA) : Constrain models with octanoate uptake rates, growth rates, and residual biomass (e.g., Pseudomonas putida models predicting >90% accuracy in substrate utilization ).
  • Compartmentalization : Model astrocyte-specific anaplerotic flux (Y = 0.08) for brain metabolism .

Methodological Challenges

Q. How can researchers address the low solubility of this compound in aqueous solutions during in vitro assays?

  • Solubilization : Use emulsifiers (e.g., glyceryl trioctanoate) or organic solvents (chloroform/hexane) .
  • pH adjustment : Maintain alkaline conditions to ionize octanoate and prevent precipitation .

Q. What strategies minimize oxidative degradation of this compound during long-term stability studies?

  • Storage : Store under inert gas (N₂/Ar) at −80°C to prevent Mn²⁺ oxidation.
  • Antioxidants : Add butylated hydroxytoluene (BHT) at 0.01% w/v .

Data Analysis and Reproducibility

Q. How should researchers resolve discrepancies between dietary and plasma octanoate enrichment in tracer studies?

  • Control experiments : Fast subjects to eliminate endogenous octanoate and use isotopic steady-state protocols (>180 minutes) .
  • Statistical correction : Apply linear regression to account for lipogenesis-derived unlabeled octanoate in mixed-nutrient diets .

Q. What reporting standards ensure synthetic-ready research on this compound?

  • Metadata inclusion : Share protocols for derivatization, spectral parameters, and raw data tables in appendices .
  • Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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